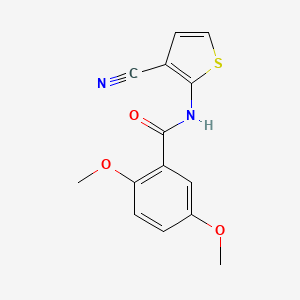

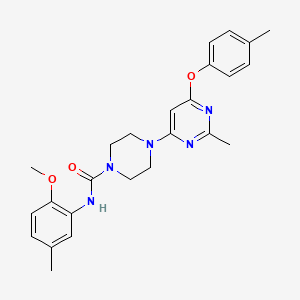

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide” is a chemical compound that contains several functional groups, including a cyano group (-CN), a thiophene ring, a benzamide group, and methoxy groups (-OCH3). These functional groups suggest that this compound may have interesting chemical and biological properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as N-acylation reactions . For instance, a compound with a similar structure, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid .科学的研究の応用

Antioxidant Properties in Emulsions

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide and similar cyanothiophene-based compounds exhibit significant antioxidant properties, as demonstrated in a study involving olive oil-in-water emulsions. These compounds, notably SIM-53B, a related derivative, showed a predominant distribution in the interfacial region of the emulsions, which could imply potential applications in lipid protection in biomembranes or other lipid-based systems. The study highlights the role of emulsifier volume fraction in modulating the concentration of these compounds at the interface, suggesting their potential as additives for enhancing the oxidative stability of lipid-containing products (Losada-Barreiro et al., 2020).

Synthesis and Activity of Phenol Derivatives

Research into the synthesis of phenol derivatives from compounds such as 1,6-bis(dimethoxyphenyl)hexane-1,6-dione has led to the creation of molecules with significant antioxidant activities. These synthesized molecules, including derivatives of this compound, demonstrated powerful antioxidant profiles compared to standard compounds, indicating their potential in developing new therapeutic agents with antioxidant properties (Artunç et al., 2020).

Chemodivergent Annulations

The compound has been involved in studies exploring chemodivergent annulations via Rh(III)-catalyzed C-H activation, where sulfoxonium ylide acts as a carbene precursor. This research highlights the potential of this compound in facilitating diverse chemical reactions, leading to the creation of novel compounds with possible applications in pharmaceuticals and material sciences (Xu et al., 2018).

Organic Sensitizer for Solar Cells

In the field of renewable energy, derivatives of this compound have been investigated as organic sensitizers for solar cell applications. These compounds, such as JK-1 and JK-2, have shown high incident photon to current conversion efficiency, suggesting their utility in enhancing solar cell performance. The research underscores the compound's relevance in developing more efficient and sustainable solar energy technologies (Kim et al., 2006).

将来の方向性

Given the wide range of biological activities exhibited by thiophene derivatives , this compound could be of interest in the development of new pharmaceuticals or other biologically active compounds. Future research could focus on synthesizing this compound and studying its properties and biological activity.

特性

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-10-3-4-12(19-2)11(7-10)13(17)16-14-9(8-15)5-6-20-14/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYOJQLJCUCKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)

![2-phenyl-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2468903.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)

![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)

![6-[(4-Chlorobenzyl)thio]-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)

![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)

![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![2-(4-Tert-butylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468920.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)